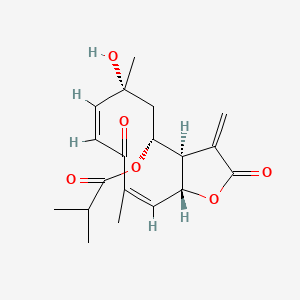

Tagitinin C

Description

Structure

3D Structure

Properties

CAS No. |

59979-56-5 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H24O6/c1-10(2)17(21)25-15-9-19(5,23)7-6-13(20)11(3)8-14-16(15)12(4)18(22)24-14/h6-8,10,14-16,23H,4,9H2,1-3,5H3/b7-6+,11-8-/t14-,15-,16+,19+/m1/s1 |

InChI Key |

DUQSSEQKLJQACA-FESGBCJUSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@](/C=C/C1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Tagitinin C from Tithonia diversifolia and its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia, a member of the Asteraceae family, is a plant with a rich history in traditional medicine, particularly for the treatment of malaria and inflammatory conditions. A significant portion of its therapeutic potential is attributed to the presence of sesquiterpene lactones, with Tagitinin C being a major and highly bioactive constituent. This technical guide provides a comprehensive overview of the isolation of this compound from T. diversifolia, including detailed experimental protocols, quantitative data, and an exploration of its known mechanisms of action, with a focus on its potential in drug development.

Isolation of this compound: Methodologies and Quantitative Data

The isolation of this compound from Tithonia diversifolia typically involves a multi-step process of extraction and chromatographic purification. The choice of solvent and chromatographic technique significantly impacts the yield and purity of the final compound.

Extraction Protocols

Several solvent systems have been successfully employed for the initial extraction of this compound from the aerial parts (leaves, flowers, and stems) of T. diversifolia.

Protocol 1: Methanolic Extraction

-

Plant Material Preparation: The leaves of T. diversifolia are collected and dried at room temperature (22 ± 2 °C) in the shade.[1] The dried leaves are then ground into a fine powder.[2]

-

Maceration: The powdered leaves are macerated in methanol at room temperature for a period of 48 hours to three days, with constant stirring.[1]

-

Concentration: The methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Protocol 2: Diethyl Ether Extraction

-

Plant Material Preparation: Dried and powdered aerial parts (500 mg) of T. diversifolia are used.

-

Extraction: The powder is extracted with diethyl ether (40 mL) at room temperature for 2 hours with constant stirring.

-

Filtration and Re-extraction: The mixture is filtered, and the residue is extracted twice more with diethyl ether (20 mL).

-

Evaporation: The combined ether extracts are evaporated to dryness under reduced pressure.

Protocol 3: Dichloromethane Extraction

-

Plant Material Preparation: Dried and ground leaves (2.7 kg) of T. diversifolia are used.

-

Sequential Maceration: The ground material is successively macerated at room temperature for three days, first with hexane (15 L x 3), then with dichloromethane (15 L x 3), and finally with methanol (15 L x 3).[1]

-

Concentration: The solvents are evaporated in a vacuum to yield syrupy residues of each extract.[1] The dichloromethane extract has been shown to have high gastroprotective activity.[1]

Purification Techniques

The crude extracts are subjected to further purification using column chromatography to isolate this compound.

Purification Protocol: Silica Gel Column Chromatography

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate (EtOAc).[1][2]

-

Fractionation: The crude extract (e.g., the ethyl acetate-soluble fraction of a methanolic extract or a dichloromethane extract) is loaded onto the column.[1][2]

-

Elution: The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. For example, a hexane/EtOAc gradient followed by an EtOAc/methanol gradient can be used.[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1]

-

Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. Further purification can be achieved by repeated column chromatography or recrystallization to obtain pure this compound.[1]

Quantitative Data

The yield and purity of this compound can vary depending on the plant source, collection time, and the extraction and purification methods employed.

| Extraction Method | Plant Part | Yield of this compound | Purity | Reference |

| Methanolic Extraction followed by partitioning and column chromatography | Leaves | 1.45% of the methanolic extract | >95% (by HPLC) | [2] |

| Diethyl Ether Extraction | Leaves and Flowers | Highest concentration compared to stems and other extracts | Not specified | |

| Dichloromethane Extraction followed by bioassay-guided fractionation | Leaves | 500 mg from 6.4 g of an active fraction | Pure (by NMR) | [1] |

Experimental Workflows

The overall process for the isolation and analysis of this compound can be visualized as a workflow.

References

chemical structure and stereochemistry of Tagitinin C

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tagitinin C

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Asteraceae family, most notably Tithonia diversifolia (Mexican Sunflower).[1] It belongs to the heliangolide class of sesquiterpenoids and has garnered significant interest within the scientific community for its diverse and potent biological activities. These include anti-plasmodial, anti-inflammatory, anti-ulcer, and particularly, cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, tailored for researchers in natural product chemistry and drug development.

Chemical Structure and Properties

This compound possesses a complex molecular architecture characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, a structural feature typical of heliangolides. The molecule is further decorated with an isobutyrate ester and a tertiary hydroxyl group.

Structural Elucidation

The chemical structure of this compound has been determined through extensive spectroscopic analysis. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry of the molecule.[2] For instance, ¹H NMR data recorded in CDCl₃ at 500 MHz provides characteristic signals for the olefinic and methine protons, which are essential for structural assignment.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular formula of C₁₉H₂₄O₆.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of chiral molecules.[5][6][7] The established stereochemical configuration of this compound is based on such analyses, either performed directly on the compound or on closely related analogues.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₆ | [4] |

| Molecular Weight | 348.4 g/mol | [4] |

| IUPAC Name | [(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate | [4] |

| CAS Number | 59979-56-5 | [4] |

| Appearance | Crystalline solid | |

| Class | Sesquiterpene Lactone (Heliangolide) | [1] |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Stereochemistry

The biological activity of natural products is often intrinsically linked to their three-dimensional structure. This compound has six stereocenters and two stereogenic double bonds, leading to a specific and complex stereochemistry.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules and included in its IUPAC name, is:

-

(3aR, 4R, 6R, 11aR) at the chiral centers of the fused ring system.

-

(7E, 10Z) for the double bonds within the ten-membered ring.[4]

This precise spatial arrangement of atoms is critical for its interaction with biological targets. The exocyclic methylene group, a common feature in sesquiterpene lactones, is a key Michael acceptor, which can covalently bind to nucleophilic residues (like cysteine) in proteins, contributing to its mechanism of action.[3]

Biological Activity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines and other pathogens. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Cell Line / Organism | Activity Type | IC₅₀ Value (µg/mL) | Reference |

| Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity | 2.0 ± 0.1 | [3][8] |

| Huh 7 (Hepatocellular Carcinoma) | Cytotoxicity | 1.2 ± 0.1 | [3][8] |

| Trypanosoma brucei (TC221) | Antitrypanosomal | 0.0042 | [2] |

| BALB/3T3 (Mouse Fibroblasts) | Cytotoxicity | 1.4 - 1.5 | [2] |

Experimental Protocols

Bioassay-Guided Isolation of this compound

This protocol describes a typical procedure for isolating this compound from the leaves of Tithonia diversifolia.

-

Extraction: Dried and powdered leaves are extracted with a solvent such as methanol or dichloromethane at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[3][9]

-

Solvent Partitioning: The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water. The organic phase, typically containing the less polar sesquiterpenoids, is collected.[3]

-

Column Chromatography: The active extract (e.g., dichloromethane or EtOAc fraction) is subjected to silica gel column chromatography.[9]

-

Fraction Analysis: Each fraction is tested for biological activity (e.g., cytotoxicity). The most active fractions are pooled.[9][10]

-

Further Purification: The active fractions are subjected to further rounds of column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.[9]

-

Purity and Identity Confirmation: The purity of the isolated compound is assessed by HPLC, and its identity is confirmed by NMR and MS analysis.[3]

Cytotoxicity Determination using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11][12]

-

Cell Seeding: Cancer cells (e.g., Hep-G2, Huh 7) are seeded into a 96-well microplate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[11][13]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[13]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[11]

-

IC₅₀ Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action

Recent research has begun to unravel the molecular mechanisms underlying the anti-cancer effects of this compound. It appears to induce cell death through multiple pathways depending on the cancer type.

In colorectal cancer cells, this compound has been identified as a novel inducer of ferroptosis , an iron-dependent form of regulated cell death.[14] This process is initiated by the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[3][14] This cascade leads to an increase in reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.[3]

In hepatocellular carcinoma, this compound has been shown to induce apoptosis , evidenced by the increased levels of cleaved caspases 3 and 8.[3] It also demonstrates anti-metastatic potential by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for cancer cell invasion and migration.[3][8]

Conclusion

This compound is a structurally complex sesquiterpene lactone with a well-defined stereochemistry that is crucial for its potent biological activities. Its ability to induce multiple forms of programmed cell death, including apoptosis and ferroptosis, and to inhibit metastasis highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols for its isolation and bioactivity assessment provided herein serve as a valuable resource for researchers aiming to explore this promising natural product further.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [umu.diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bioassay-Guided Isolation of an Anti-Ulcer Compound, this compound, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassay-guided isolation of an anti-ulcer compound, this compound, from Tithonia diversifolia: role of nitric oxide, prostaglandins and sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tagitinin C: A Sesquiterpene Lactone of Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a naturally occurring sesquiterpene lactone isolated from the medicinal plant Tithonia diversifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the classification, physicochemical properties, and key biological functions of this compound. Detailed experimental protocols for its isolation and for seminal assays demonstrating its cytotoxic and anti-migratory effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on the induction of ferroptosis and inhibition of the NF-κB signaling pathway, visualized through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from natural products.

Classification of this compound

This compound is classified as a sesquiterpene lactone , a large and structurally diverse group of secondary metabolites found predominantly in the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and the presence of a lactone ring.[1] Based on their carbocyclic frameworks, sesquiterpene lactones are further categorized into several subtypes.[2]

This compound is specifically identified as a heliangolide-type sesquiterpenoid lactone .[3] The heliangolide skeleton is a subtype of the germacranolides, characterized by a ten-membered carbocyclic ring.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification, characterization, and further development. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₆ | [4] |

| Molecular Weight | 348.39 g/mol | [4] |

| CAS Number | 59979-56-5 | [4] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.89 (d, J = 17.0 Hz, 1H), 6.27 (d, J = 1.1 Hz, 1H), 6.19 (d, J = 17.0 Hz, 1H), 5.82 (m, 1H), 5.80 (dq, J = 8.8, 1.1 Hz, 1H), 5.74 (d, J = 1.1 Hz, 1H), 5.37 (br. d, J = 8.8, 1H), 3.50 (m, 1H), 3.21 (s, 1H, -OH), 2.41 (dd, J = 13.9, 6.3 Hz, 1H), 2.36 (seq, J = 6.9 Hz, 1H), 1.94 (dd, J = 13.9, 10.0 Hz, 1H), 1.88 (br. s, 3H), 1.47 (s, 3H), 0.99 (d, J = 6.9 Hz, 3H), 0.97 (d, J = 6.9 Hz, 3H) | [5] |

| ¹³C NMR | Data has been used for identification, but a complete list of chemical shifts is not readily available in the searched literature. | [6] |

| Infrared (IR) | A highly specific C=O stretching vibration is observed at 1668 cm⁻¹ in supercritical carbon dioxide and at 1664.8 cm⁻¹ in tetrachloroethylene.[7][8] | [7][8] |

| Mass Spectrometry (MS) | HPLC-ESI-MS/MS has been utilized for the identification of this compound in plant extracts.[6] | [6] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It demonstrates significant cytotoxicity against various cancer cell lines and has been shown to inhibit cell migration.[5][9]

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [5] |

| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [5] |

| SW480 | Colorectal Cancer | Concentration- and time-dependent reduction in viability | |

| DLD1 | Colorectal Cancer | Concentration- and time-dependent reduction in viability | |

| HCT116 | Colorectal Cancer | Concentration- and time-dependent reduction in viability | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | Significant decrease in cell numbers at 0.25 µg/mL | |

| A549 | Lung Cancer | IC₅₀ ranging from 1.32 ± 0.14 to 46.34 ± 2.74 µM for various cancer cell lines | |

| T24 | Bladder Cancer | IC₅₀ ranging from 1.32 ± 0.14 to 46.34 ± 2.74 µM for various cancer cell lines | |

| 8505C | Thyroid Carcinoma | IC₅₀ ranging from 1.32 ± 0.14 to 46.34 ± 2.74 µM for various cancer cell lines | |

| SNU-1 | Gastric Carcinoma | IC₅₀ ranging from 1.32 ± 0.14 to 46.34 ± 2.74 µM for various cancer cell lines | |

| T. brucei (TC221) | Trypanosomiasis | 0.0042 | [6] |

Induction of Ferroptosis via the PERK-Nrf2-HO-1 Signaling Pathway

One of the key mechanisms underlying the anti-cancer activity of this compound is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound triggers endoplasmic reticulum (ER) stress, leading to the activation of the PERK-Nrf2-HO-1 signaling pathway. This cascade results in an increase in intracellular labile iron and lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers.[10] this compound has been shown to inhibit the NF-κB signaling pathway.[5] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 heterodimer to translocate to the nucleus and activate target gene transcription.[11] this compound is believed to interfere with this process, although the precise molecular target within the pathway requires further elucidation.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Tithonia diversifolia

This protocol outlines a typical procedure for the isolation of this compound from the leaves of Tithonia diversifolia using a bioassay-guided fractionation approach.

Workflow Diagram

Methodology:

-

Plant Material Preparation: The leaves of Tithonia diversifolia are collected, air-dried in the shade at room temperature, and then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to maceration with dichloromethane at room temperature for several days. The solvent is then filtered and evaporated under reduced pressure to yield the crude dichloromethane extract.

-

Fractionation (Column Chromatography):

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Bioassay-Guided Selection: The collected fractions are screened for biological activity (e.g., cytotoxicity against a cancer cell line). The most active fraction is selected for further purification.

-

Purification: The active fraction is further purified by one or more additional rounds of silica gel column chromatography, potentially using a different solvent system, to isolate the pure compound.

-

Identification and Characterization: The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC). The structure of this compound is then elucidated and confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.[5][6]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][12][13]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (e.g., DMSO).[9]

-

Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[2]

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Scratch Migration Assay

The scratch assay is a widely used method to study cell migration in vitro.[14][15][16][17]

Methodology:

-

Cell Seeding: Cells (e.g., Hep-G2) are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Compound Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control.[9]

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of cell migration is determined by the closure of the scratch area over time.

Conclusion and Future Perspectives

This compound, a heliangolide-type sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology. Its ability to induce ferroptosis and inhibit the pro-survival NF-κB pathway highlights its multi-faceted mechanism of action. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of its biological effects.

Future research should focus on a more detailed elucidation of its molecular targets, comprehensive preclinical evaluation in various disease models, and the exploration of synthetic derivatives to enhance its therapeutic index and pharmacokinetic properties. The information compiled herein serves as a valuable resource to propel further investigation into the promising therapeutic applications of this compound.

References

- 1. Tagitinin A | C19H28O7 | CID 181254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [umu.diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. resource.aminer.org [resource.aminer.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

The Multifaceted Biological Activities of Tagitinin C: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's bioactivities, focusing on its anticancer, anti-inflammatory, antimalarial, and antitrypanosomal properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of a specific form of programmed cell death known as ferroptosis, as well as the inhibition of cancer cell migration and invasion.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines and other relevant cell types.

| Cell Line/Organism | Activity | IC50 Value (µg/mL) | Incubation Time (h) | Reference |

| Human Cancer Cell Lines | ||||

| Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity | 2.0 ± 0.1 | 24 | [1][2] |

| Huh 7 (Hepatocellular Carcinoma) | Cytotoxicity | 1.2 ± 0.1 | 24 | [1][2] |

| HCT116 (Colorectal Carcinoma) | Cytotoxicity | Not explicitly stated, but activity confirmed | - | |

| OCI-AML3 (Acute Myeloid Leukemia) | Cytotoxicity | 0.25 | - | |

| A549 (Lung Carcinoma) | Cytotoxicity | IC50 values range from 1.32 ± 0.14 to 46.34 µM for various cancer cell lines | - | |

| T24 (Bladder Carcinoma) | Cytotoxicity | IC50 values range from 1.32 ± 0.14 to 46.34 µM for various cancer cell lines | - | |

| 8505 (Thyroid Carcinoma) | Cytotoxicity | IC50 values range from 1.32 ± 0.14 to 46.34 µM for various cancer cell lines | - | |

| SNU-1 (Gastric Carcinoma) | Cytotoxicity | IC50 values range from 1.32 ± 0.14 to 46.34 µM for various cancer cell lines | - | |

| MCF-7 (Breast Cancer) | Cytotoxicity | Activity evaluated | - | |

| MCF7-MDR (Multi-drug Resistant Breast Cancer) | Cytotoxicity | Activity evaluated | - | |

| MiaPaCa-2 (Pancreatic Cancer) | Cytotoxicity | Activity evaluated | - | |

| Other Cell Lines | ||||

| Keloid Fibroblasts (KF) | Inhibition of Viability | 0.122 | 72 | |

| Keloid Fibroblasts (KF) | Inhibition of Viability | 0.039 | 120 | |

| Normal Fibroblasts (NF) | Selectivity Index | 287 | 72 | |

| Normal Fibroblasts (NF) | Selectivity Index | 791 | 120 | |

| Antiparasitic Activity | ||||

| Plasmodium falciparum (FCA strain) | Antiplasmodial | 0.33 | - | [3] |

| Trypanosoma brucei (TC221) | Antitrypanosomal | 0.0042 | - | [4][5][6] |

| Trypanosoma brucei (TC221) - Methanolic Extract | Antitrypanosomal | 1.1 | - | [4][6] |

| Trypanosoma brucei (TC221) - Aqueous Extract | Antitrypanosomal | 2.2 | - | [4][6] |

| BALB/3T3 (Mouse Fibroblasts) - Methanolic Extract | Cytotoxicity | 5.2 | - | [4][6] |

| BALB/3T3 (Mouse Fibroblasts) - Aqueous Extract | Cytotoxicity | 3.7 | - | [4][6] |

Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer

A key mechanism underlying the anticancer activity of this compound in colorectal cancer cells is the induction of ferroptosis, an iron-dependent form of regulated cell death. This process is initiated by the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway[7][8][9].

The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antiplasmodial activity of Tithonia diversifolia and identification of its main active constituent: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tagitinin C: A Comprehensive Technical Guide on its Discovery, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a promising natural product with a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the discovery, history, and chemical characterization of this compound. It further details its significant biological activities, with a particular focus on its anticancer and gastroprotective effects. This document summarizes key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes its known mechanisms of action through signaling pathway diagrams.

Discovery and History

This compound was first isolated and its structure elucidated in 1977 by Pal, Kulshreshtha, and Rastogi from the leaves of Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family. This plant, commonly known as the Mexican sunflower, has a history of use in traditional medicine for treating various ailments, including malaria and gastric ulcers.[1][2] The initial discovery laid the groundwork for subsequent investigations into the chemical constituents and biological potential of this plant, leading to the identification of this compound as a key bioactive compound.

The chemical structure of this compound was determined through spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3] It is classified as a germacranolide-type sesquiterpene lactone, characterized by a ten-membered carbocyclic ring.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

-

IUPAC Name: [(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate[2]

-

Molecular Formula: C₁₉H₂₄O₆[2]

-

Molecular Weight: 364.39 g/mol

Biological Activities and Quantitative Data

This compound exhibits a remarkable spectrum of biological activities, with its anticancer and gastroprotective effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis and ferroptosis, as well as the inhibition of cell proliferation and migration.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | ~5.5 | [1] |

| Huh7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | ~3.3 | [1] |

| HCT116 | Colorectal Cancer | Not specified | Not specified | |

| SW480 | Colorectal Cancer | Not specified | Not specified | |

| DLD1 | Colorectal Cancer | Not specified | Not specified | |

| HeLa | Cervical Cancer | 9.776 | ~26.8 | [3] |

Gastroprotective Activity

This compound has shown potent gastroprotective effects in preclinical models of gastric ulcers.

Table 2: Gastroprotective Effect of this compound in Ethanol-Induced Gastric Ulcer Model in Rats

| Dose (mg/kg) | Gastroprotection (%) | Reference |

| 1 | 37.7 | [4] |

| 3 | 70.1 | [4] |

| 10 | 100 | [4] |

| 30 | 100 | [4] |

Experimental Protocols

Isolation of this compound from Tithonia diversifolia

This protocol is based on the bioassay-guided fractionation method.[3][4]

-

Plant Material and Extraction:

-

Air-dry the leaves of Tithonia diversifolia in the shade at room temperature.

-

Grind the dried leaves into a fine powder.

-

Perform successive maceration of the powdered leaves with hexane, followed by dichloromethane, and finally methanol at room temperature for 72 hours for each solvent.

-

Concentrate the extracts under reduced pressure to obtain crude extracts.

-

-

Chromatographic Separation:

-

Subject the dichloromethane extract, which typically shows the highest activity, to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Perform further purification of the active fractions using repeated column chromatography until a pure compound is obtained.

-

-

Structure Elucidation:

MTT Assay for Cytotoxicity

This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cells.[1]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

-

Ethanol-Induced Gastric Ulcer Model in Rats

This in vivo model is used to evaluate the gastroprotective activity of this compound.[4]

-

Animals and Acclimatization:

-

Use male Wistar rats (180-200 g).

-

Acclimatize the animals for at least one week before the experiment, with free access to food and water.

-

-

Fasting and Treatment:

-

Fast the rats for 24 hours before the experiment, with free access to water.

-

Administer this compound (suspended in a suitable vehicle like 1% Tween 80) orally at different doses (e.g., 1, 3, 10, 30 mg/kg). Administer the vehicle to the control group and a reference drug (e.g., omeprazole) to a positive control group.

-

-

Ulcer Induction:

-

One hour after treatment, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

-

-

Evaluation of Gastric Lesions:

-

One hour after ethanol administration, sacrifice the rats by cervical dislocation.

-

Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Measure the area of the gastric lesions for each stomach.

-

-

Data Analysis:

-

Calculate the percentage of gastroprotection for each group using the formula: % Protection = [(Ulcer Area_control - Ulcer Area_treated) / Ulcer Area_control] x 100

-

Signaling Pathways and Mechanisms of Action

Induction of Ferroptosis in Cancer Cells

This compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells through the PERK-Nrf2-HO-1 signaling pathway.

Inhibition of NF-κB Signaling Pathway

This compound is believed to exert its anti-inflammatory and some of its anticancer effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The precise mechanism of inhibition is still under investigation, but it is hypothesized to involve the prevention of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and gastroenterology. Its well-defined chemical structure, potent biological activities, and increasingly understood mechanisms of action make it an attractive lead compound for drug development. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety in various disease models. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and clinical application of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The antifibrotic effect of isolate this compound from tithonia diversifolia (Hemsley) A. Gray on keloid fibroblast cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-Guided Isolation of an Anti-Ulcer Compound, this compound, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]

Tagitinin C: A Comprehensive Technical Guide to its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-ulcer properties. This technical guide provides an in-depth overview of the natural sourcing, abundance, and key biological mechanisms of this compound. Primarily isolated from Tithonia diversifolia (commonly known as the Mexican sunflower), this document details the extraction and purification methodologies, presents quantitative data on its abundance in various extracts, and elucidates key signaling pathways through which this compound exerts its therapeutic effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance of this compound

This compound is predominantly isolated from the leaves and aerial parts of Tithonia diversifolia, a plant belonging to the Asteraceae family.[1][2][3] The concentration of this compound can vary depending on the geographical location of the plant and the extraction method employed.

Data Presentation: Abundance of this compound in Tithonia diversifolia

The following table summarizes the quantitative data on the abundance of this compound in various extracts from Tithonia diversifolia.

| Plant Part | Extraction Solvent | Abundance of this compound (% w/w of extract) | Reference |

| Leaves | Methanol | 1.45% | [1] |

| Aerial Parts | Diethyl Ether | 30.5 ± 2.1% | |

| Leaves & Flowers | Diethyl Ether | High | |

| Stems | Diethyl Ether | Low | |

| Aerial Parts | Dichloromethane | Low | |

| Aerial Parts | Methanol | Low | |

| Aerial Parts | Water | Low | |

| Aerial Parts | Supercritical CO2 | 52.8% | |

| Aerial Parts | Dichloromethane (Soxhlet) | 15.6% | |

| Aerial Parts | Ether (Maceration-Lixiviation) | 30.7% |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Tithonia diversifolia typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies cited in the literature.

Plant Material Preparation

-

Collect fresh leaves and aerial parts of Tithonia diversifolia.

-

Air-dry the plant material in the shade at room temperature to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Solvent Extraction

-

Perform a successive maceration of the powdered plant material with solvents of increasing polarity. A common sequence is hexane, followed by dichloromethane, and then methanol.

-

For each solvent, immerse the plant powder in the solvent (e.g., 1:10 w/v) and allow it to macerate for a specified period (e.g., 72 hours) with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent for a total of three cycles per solvent.

-

Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

Chromatographic Purification

-

The dichloromethane or methanolic extract, which typically contains the highest concentration of this compound, is selected for further purification.

-

Subject the selected crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions rich in this compound and subject them to further rounds of column chromatography, potentially using different solvent systems, until a pure compound is obtained.

-

The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow: Isolation and Purification of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity: Induction of Ferroptosis in Colorectal Cancer Cells

In colorectal cancer cells, this compound has been shown to induce ferroptosis, a form of regulated cell death, through the PERK-Nrf2-HO-1 signaling pathway.[2][4][5]

Caption: this compound induces ferroptosis via the PERK-Nrf2-HO-1 pathway.

Anti-Metastatic Activity: Inhibition of MMP-2 and MMP-9

This compound has demonstrated anti-metastatic potential by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cancer cell invasion and migration.

Caption: this compound inhibits cancer cell metastasis by targeting MMP-2 and MMP-9.

Anti-Inflammatory Activity: Modulation of Pro-Inflammatory Cytokines

The anti-inflammatory effects of this compound are partly attributed to its ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Caption: this compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Conclusion

This compound, a prominent sesquiterpene lactone from Tithonia diversifolia, presents a compelling profile for drug development, particularly in the fields of oncology and inflammatory diseases. This technical guide has provided a consolidated resource on its natural sourcing, abundance, and key mechanisms of action. The detailed experimental protocols and elucidated signaling pathways offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future investigations should focus on optimizing extraction and purification processes, conducting comprehensive preclinical and clinical trials, and further exploring its diverse pharmacological activities.

References

- 1. Quantification of this compound in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tagitinin C Derivatives for Researchers and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from plants of the Tithonia genus, has garnered significant attention in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, antiviral, and antiparasitic properties.[1][2] Its complex structure, featuring an α-methylene-γ-lactone motif and two α,β-unsaturated ketone systems, provides multiple reactive sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives, with a focus on methodologies and data relevant to researchers and professionals in drug development.

Synthesis of this compound Derivatives

The primary strategies for the synthesis of this compound derivatives involve the modification of its reactive functional groups, namely the α-methylene-γ-lactone and the isobutyrate ester at the C-8 position.

Michael Addition Reactions

The exocyclic α-methylene group of the γ-lactone and the α,β-unsaturated ketones in this compound are susceptible to Michael addition reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and phosphonates, leading to the generation of diverse derivatives with potentially altered physicochemical and biological properties.[1][3]

General Experimental Protocol for Michael Addition of Amines to this compound:

A general procedure for the synthesis of amine adducts of this compound involves the reaction of this compound with the desired amine in a suitable solvent at room temperature.

-

Dissolution: Dissolve this compound in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

-

Addition of Amine: Add a molar excess (typically 1.5 to 2 equivalents) of the desired amine to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.

This method has been successfully employed to synthesize a variety of amino derivatives of this compound in good to excellent yields.[1]

Ester and Ether Derivatives

Modification of the isobutyrate ester at the C-8 position is another key strategy to diversify the structure of this compound. This can be achieved by hydrolysis of the ester to the corresponding alcohol (Tagitinol C), followed by re-esterification or etherification.[3]

General Experimental Protocol for the Synthesis of this compound Ester Derivatives:

-

Hydrolysis (optional): To synthesize derivatives other than those from the isobutyrate, the ester at C-8 can be selectively hydrolyzed. A patent describes a method for hydrolyzing the isopropyl ester at position 8 to yield the corresponding alcohol.[4]

-

Esterification: The resulting alcohol (or this compound itself for transesterification) is dissolved in a suitable solvent like dichloromethane. An acyl chloride or anhydride (1.2-1.5 equivalents) and a base, such as triethylamine or pyridine, are added. The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Characterization of this compound Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are primarily achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the derivatives. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide information about the proton environment, while the ¹³C NMR spectrum reveals the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the derivatives, confirming their molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as carbonyls (C=O) of the lactone and ketone, hydroxyls (-OH), and N-H or S-H groups introduced during derivatization.

Biological Activity of this compound and its Derivatives

This compound and its derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action appears to be multifactorial, involving the induction of different forms of cell death and the inhibition of key cellular pathways.

Cytotoxicity Data

The following table summarizes the reported IC₅₀ values of this compound and some of its derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| This compound | MCF-7 (Breast) | - | [1] |

| MCF7-MDR (Breast, Multi-drug resistant) | - | [1] | |

| MiaPaCa-2 (Pancreas) | - | [1] | |

| A549 (Lung) | 1.32 ± 0.14 | [5] | |

| T24 (Bladder) | - | [5] | |

| Huh-7 (Liver) | 1.2 ± 0.1 µg/mL | [5][6] | |

| 8505 (Thyroid) | - | [5] | |

| SNU-1 (Gastric) | - | [5] | |

| HCT116 (Colorectal) | - | [5] | |

| Hep-G2 (Liver) | 2.0 ± 0.1 µg/mL | [5][6] | |

| OCI-AML3 (Acute Myeloid Leukemia) | 0.25 µg/mL (induces apoptosis) | [5] | |

| Keloid Fibroblasts (72h) | 0.122 µg/mL | [5] | |

| Keloid Fibroblasts (120h) | 0.039 µg/mL | [5] | |

| Trypanosoma brucei (TC221) | 0.0042 µg/mL | [2] | |

| Tagitinin A | OCI-AML3 (Acute Myeloid Leukemia) | 2.5 µg/mL (induces apoptosis) | [5] |

| Amine Derivatives | K562 (Leukemia) | 1-24 | [1] |

Note: Some IC₅₀ values were reported in µg/mL and have been presented as such. Conversion to µM requires the molecular weight of the specific derivative.

Signaling Pathways

1. Induction of Ferroptosis via the PERK-Nrf2-HO-1 Pathway

Recent studies have elucidated that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells. This process is mediated through the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.

Caption: this compound-induced ferroptosis signaling pathway.

2. Proteasome Inhibition

This compound has been identified as an inhibitor of the ubiquitin-proteasome pathway.[3] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. The exact binding site and mechanism of interaction of this compound with the proteasome are still under investigation.

Caption: General mechanism of proteasome inhibition leading to apoptosis.

Conclusion and Future Directions

This compound presents a versatile natural product scaffold for the development of new anticancer agents. The synthesis of derivatives through Michael additions and ester modifications has proven to be an effective strategy for generating chemical diversity. The cytotoxic effects of these compounds are mediated through multiple signaling pathways, including the induction of ferroptosis and inhibition of the proteasome.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of derivatives is needed to establish clear SARs, which will guide the design of more potent and selective compounds.

-

Detailed Mechanistic Studies: Further investigation into the precise molecular targets and mechanisms of action, particularly the specific interactions with the proteasome, will be crucial for rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising derivatives should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of a Public Spectral Database: The creation of a comprehensive, publicly accessible database of spectroscopic data for this compound derivatives would greatly benefit the research community.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and its derivatives.

References

Spectroscopic Profile of Tagitinin C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tagitinin C, a sesquiterpene lactone of the heliangolide type. The information compiled herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this natural compound. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols, to facilitate the identification, characterization, and further investigation of this compound.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from various plant species, notably Tithonia diversifolia. It has garnered significant interest in the scientific community due to its diverse biological activities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide provides a centralized resource for its NMR and MS spectral characteristics.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) solution.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.89 | d | 17.0 |

| H-2 | 6.19 | d | 17.0 |

| H-5 | 5.80 | dq | 8.8, 1.1 |

| H-7 | 3.50 | m | |

| H-8 | 5.82 | m | |

| H-9α | 2.41 | dd | 13.9, 6.3 |

| H-9β | 1.94 | dd | 13.9, 10.0 |

| H-13α | 6.27 | d | 1.1 |

| H-13β | 5.74 | d | 1.1 |

| H-14 | 1.47 | s | |

| H-2' | 2.36 | sep | 6.9 |

| H-3' | 0.99 | d | 6.9 |

| H-4' | 0.97 | d | 6.9 |

| -OH | 3.21 | s | |

| 1.88 | br. s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 130.2 |

| 2 | 125.1 |

| 3 | 142.3 |

| 4 | 135.5 |

| 5 | 78.9 |

| 6 | 73.4 |

| 7 | 81.2 |

| 8 | 52.1 |

| 9 | 41.5 |

| 10 | 149.8 |

| 11 | 138.7 |

| 12 | 170.1 |

| 13 | 121.3 |

| 14 | 23.5 |

| 15 | 17.2 |

| 1' | 176.5 |

| 2' | 34.1 |

| 3' | 19.1 |

| 4' | 19.0 |

Note: The ¹³C NMR data is compiled from typical values for heliangolide-type sesquiterpene lactones and may require further experimental verification for precise assignment for this compound.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a key technique for the analysis of this compound.[1] While specific fragmentation data for this compound is not extensively detailed in the public domain, analysis of related hirsutinolide-type sesquiterpene lactones provides insights into the expected fragmentation patterns. The primary fragmentation often involves the loss of side chains and water molecules.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |

Further detailed MS/MS studies are required to establish a definitive fragmentation pattern for this compound.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of this compound, based on common practices for sesquiterpene lactones.

Isolation of this compound from Tithonia diversifolia

A common method for the isolation of this compound involves solvent extraction and column chromatography.

-

Extraction: Air-dried and powdered leaves of Tithonia diversifolia are extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water.

-

Chromatography: The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile.

-

Chromatographic Separation (for HPLC-MS): The sample is injected into an HPLC system equipped with a C18 column. A gradient elution with mobile phases such as water (often with a small amount of formic acid) and acetonitrile is typically used.[2][3]

-

Mass Analysis: The eluent from the HPLC is introduced into the ESI source of a mass spectrometer. Mass spectra are acquired in both full scan mode to determine the molecular ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own detailed analyses to confirm and expand upon the data presented here.

References

- 1. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of this compound in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

The Anti-Inflammatory Properties of Tagitinin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone primarily isolated from Tithonia diversifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The available evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central mechanism. It is proposed that this compound, through its α-methylene-γ-lactone group, acts as a Michael acceptor and directly alkylates the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Furthermore, recent studies, although in the context of cancer, have elucidated the role of this compound in inducing cellular stress responses, including the activation of the PERK-Nrf2-HO-1 pathway. This pathway is also intricately linked to the regulation of oxidative stress and inflammation, suggesting a multi-faceted mechanism of action for this compound.[2][3][4][5] The Nrf2 pathway is a key regulator of antioxidant responses, and its activation can lead to the suppression of inflammatory processes.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

| Cell Type | Stimulant | Cytokine | Concentration of this compound (µM) | % Inhibition (Mean ± SEM) | Reference |

| Human Neutrophils | LPS (10 ng/mL) | IL-6 | 100 | ~50% | Abe et al., 2015[6][7] |

| Human Neutrophils | LPS (10 ng/mL) | IL-8 | 100 | ~45% | Abe et al., 2015[6][7] |

| Human Neutrophils | LPS (10 ng/mL) | TNF-α | 100 | ~60% | Abe et al., 2015[6][7] |

Table 2: In Vivo Anti-Inflammatory and Related Activities of Tithonia diversifolia Extracts and this compound

| Animal Model | Test Substance | Doses (mg/kg, p.o.) | Effect | % Inhibition / Protection | Reference |

| Carrageenan-induced paw edema in rats | Methanolic extract of T. diversifolia | 50 - 200 | Dose-dependent inhibition of paw edema | Up to 91.3% (at 200 mg/kg) | Owoyele et al., 2004[8] |

| Ethanol-induced gastric ulcer in rats | This compound | 1, 3, 10, 30 | Dose-dependent gastroprotection | 37.7%, 70.1%, 100%, 100% | Sánchez-Mendoza et al., 2011[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

In Vitro Cytokine Inhibition Assay in LPS-Stimulated Human Neutrophils

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) by human neutrophils stimulated with lipopolysaccharide (LPS).

Methodology: (Adapted from Abe et al., 2015)[6][7]

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Cell Culture: Isolated neutrophils are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and cultured at a density of 1 x 10^6 cells/mL.

-

Treatment: Neutrophils are pre-incubated with this compound (e.g., at a concentration of 100 µM) or vehicle control for 1 hour.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (from E. coli, e.g., at 10 ng/mL) for 18-21 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Quantification: After incubation, the cell culture supernatant is collected by centrifugation. The concentrations of IL-6, IL-8, and TNF-α in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of each cytokine is calculated relative to the vehicle-treated, LPS-stimulated control group.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Methodology: (Adapted from Owoyele et al., 2004)[8]

-

Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.

-

Treatment: Animals are divided into groups. The test group receives the methanolic extract of Tithonia diversifolia (containing this compound) orally at various doses (e.g., 50, 100, and 200 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in inflammatory cells.

Methodology: (General protocol, with specific details to be optimized for this compound)

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured and treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like LPS.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory sesquiterpene lactones from Tithonia diversifolia trigger different effects on human neutrophils – ScienceOpen [scienceopen.com]

- 7. scielo.br [scielo.br]

- 8. Studies on the anti-inflammatory and analgesic properties of Tithonia diversifolia leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay-guided isolation of an anti-ulcer compound, this compound, from Tithonia diversifolia: role of nitric oxide, prostaglandins and sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]

Tagitinin C: A Technical Review of its Antimalarial and Antitrypanosomal Activities

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant potential as a lead compound for the development of new antiprotozoal drugs. This technical guide consolidates the existing research on its efficacy against Plasmodium falciparum and Trypanosoma brucei, the causative agents of malaria and African trypanosomiasis, respectively. In vitro studies reveal that this compound exhibits potent inhibitory activity against these parasites, with IC50 values in the sub-micromolar range. Specifically, it shows a strong inhibition of T. brucei with an IC50 value of 0.0042 µg/mL, an activity 4.5 times more potent than the reference drug suramin[1][2][3]. Its antiplasmodial activity against P. falciparum is also notable, with a reported IC50 of 0.33 µg/mL[4][5]. This document provides a comprehensive overview of the quantitative data, details the experimental protocols used for these evaluations, and explores the proposed mechanisms of action, drawing insights from studies in cancer cell lines where this compound is known to induce ferroptosis and apoptosis via specific signaling pathways.

Antitrypanosomal Activity of this compound

The therapeutic potential of this compound against African trypanosomiasis has been highlighted by its potent in vitro activity against the bloodstream forms of Trypanosoma brucei.

In Vitro Efficacy and Cytotoxicity

Bioassay-guided fractionation of methanolic extracts from Tithonia diversifolia identified this compound as the primary compound responsible for the plant's antitrypanosomal effects[1][2]. The compound demonstrated a remarkably low IC50 value against the TC221 strain of T. brucei, indicating high potency[1][3]. While the extracts themselves showed some toxicity towards mammalian cells, the data underscores the compound's significant therapeutic window when compared to its potent anti-parasitic effect.

Data Presentation: Antitrypanosomal Activity

The following table summarizes the quantitative data from in vitro assays.

| Compound / Extract | Organism / Cell Line | IC50 Value (µg/mL) | Reference(s) |

| This compound | Trypanosoma brucei (TC221) | 0.0042 | [1][2][3] |

| Tagitinin A | Trypanosoma brucei (TC221) | Active (Value not specified) | [1] |

| Methanolic Extract | Trypanosoma brucei (TC221) | 1.1 | [1][3][6] |